molecular formula C10H14N2O3 B1296298 2-(3,4-Dimethoxyphenyl)acetohydrazide CAS No. 60075-23-2

2-(3,4-Dimethoxyphenyl)acetohydrazide

Cat. No.: B1296298
CAS No.: 60075-23-2
M. Wt: 210.23 g/mol
InChI Key: HRMXYTRKEOUMNG-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)acetohydrazide is an organic compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol This compound is characterized by the presence of a hydrazide functional group attached to a 3,4-dimethoxyphenylacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)acetohydrazide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

3,4-Dimethoxyphenylacetic acid+Hydrazine hydrateThis compound\text{3,4-Dimethoxyphenylacetic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 3,4-Dimethoxyphenylacetic acid+Hydrazine hydrate→this compound

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of hydrazones or azines.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted hydrazides.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: The precursor to 2-(3,4-Dimethoxyphenyl)acetohydrazide.

    3,4-Dimethoxyphenylacetohydrazone: A derivative formed through oxidation.

    3,4-Dimethoxyphenylacetamide: A related compound with an amide functional group.

Uniqueness

This compound is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-14-8-4-3-7(5-9(8)15-2)6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMXYTRKEOUMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300328
Record name 2-(3,4-Dimethoxyphenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60075-23-2
Record name 60075-23-2
Source DTP/NCI
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Record name 2-(3,4-Dimethoxyphenyl)acetohydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60075-23-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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